2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene
Description
2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene is a brominated allyl compound featuring a substituted phenyl ring with fluorine and methyl groups at the 2- and 4-positions, respectively.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-fluoro-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-7-3-4-9(6-8(2)11)10(12)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBHZRADWLTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=C)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(2-fluoro-4-methylphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles like hydrogen halides or halogens, resulting in the formation of dihalogenated or hydrohalogenated products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents like hydrogen bromide (HBr), chlorine (Cl2), or bromine (Br2) in solvents like acetic acid or carbon tetrachloride.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Addition: Formation of dibromo, bromo-fluoro, or hydroxy derivatives.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The target compound belongs to a family of bromo-propenes with aromatic substituents. Key structural analogues include:
Physical and Thermodynamic Properties
While experimental data for the target compound are unavailable, trends can be extrapolated from analogues:
- Target Compound: The fluorine and methyl groups likely increase boiling point slightly compared to non-fluorinated derivatives (e.g., 3-Bromo-1-phenylpropene) due to dipole interactions .
Biological Activity
2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene is a compound of interest in medicinal chemistry and biological research due to its unique structural features. The presence of bromine and fluorine atoms, along with the propene backbone, suggests potential interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a bromine substituent and a fluorinated aromatic ring, which enhances its reactivity and interaction potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrF |
| Molecular Weight | 273.13 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances binding affinity to receptors and enzymes, while the bromine atom may facilitate nucleophilic substitution reactions. This compound has been investigated for its potential anti-inflammatory and analgesic effects, as well as its role in modulating enzyme activity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds featuring similar structural motifs. For instance, compounds with fluorinated phenyl groups have shown promising antibacterial and antifungal activity against various strains.
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | Not specifically reported | Potentially active |
| 3-(2-Fluoro-4-methylphenyl)-1-propene | 5.64 - 77.38 (S. aureus) | Moderate activity |
| 3-(3-Fluoro-4-methylphenyl)-1-propene | 8.33 - 23.15 (E. faecalis) | Moderate activity |
These findings suggest that the structural characteristics of this compound may confer similar biological activities.
Case Studies
- Analgesic Effects : A study focused on the analgesic properties of fluorinated compounds indicated that modifications in the aromatic ring significantly influenced pain relief efficacy. While specific data on this compound is limited, its structural similarities to effective analgesics suggest potential therapeutic applications.
- Anti-inflammatory Activity : Research into related compounds has shown that fluorinated derivatives can inhibit inflammatory pathways by modulating enzyme activity involved in prostaglandin synthesis. This pathway is crucial for understanding the anti-inflammatory potential of this compound.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals how variations in substituents affect biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine and fluorine substituents | Potential anti-inflammatory and analgesic effects |
| 3-(2-Fluoro-4-methylphenyl)-1-propene | Fluorinated phenyl ring | Moderate antimicrobial activity |
| 3-(3-Fluoro-4-methylphenyl)-1-propene | Different positioning of substituents | Varies based on specific substitutions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
